6,7-Dimethylhexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethylhexacyclo[10660~2,11~0~4,9~0~13,18~0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione is a complex organic compound characterized by its unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethylhexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under controlled conditions, often involving catalysts and specific temperature and pressure settings. The exact synthetic route can vary, but it generally requires precise control over reaction conditions to ensure the formation of the desired hexacyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures to handle potentially hazardous chemicals. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethylhexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
Scientific Research Applications
6,7-Dimethylhexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 6,7-Dimethylhexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways. The compound’s hexacyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- Hexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),4,6,8,13,15,17,19,21,23-decaene-3,10-dione
- 2,3,6,7,10,11-Hexahydroxytriphenylene
Uniqueness
6,7-Dimethylhexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione stands out due to its specific hexacyclic structure and the presence of dimethyl groups at positions 6 and 7. These structural features confer unique chemical properties and reactivity, distinguishing it from other similar compounds. Its stability and versatility make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6,7-dimethylhexacyclo[10.6.6.02,11.04,9.013,18.019,24]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O2/c1-13-11-19-20(12-14(13)2)26(28)24-22-17-9-5-3-7-15(17)21(23(24)25(19)27)16-8-4-6-10-18(16)22/h3-10,19-22H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKCVEGGYZEAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2C(C1)C(=O)C3=C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.